Cas no 1421104-39-3 (2-(Piperidin-3-yloxy)quinoxaline)

2-(Piperidin-3-yloxy)quinoxaline 化学的及び物理的性質
名前と識別子
-
- 2-(piperidin-3-yloxy)quinoxaline
- 2-(Piperidin-3-yloxy)quinoxaline
-
- インチ: 1S/C13H15N3O/c1-2-6-12-11(5-1)15-9-13(16-12)17-10-4-3-7-14-8-10/h1-2,5-6,9-10,14H,3-4,7-8H2
- InChIKey: YUVUJOQVCDAQKS-UHFFFAOYSA-N
- SMILES: O(C1C=NC2C=CC=CC=2N=1)C1CNCCC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 249
- トポロジー分子極性表面積: 47
- XLogP3: 2.4
2-(Piperidin-3-yloxy)quinoxaline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1852141-5.0g |
2-(piperidin-3-yloxy)quinoxaline |
1421104-39-3 | 95.0% | 5.0g |
$1821.0 | 2025-02-20 | |
Enamine | EN300-1852141-2.5g |
2-(piperidin-3-yloxy)quinoxaline |
1421104-39-3 | 95.0% | 2.5g |
$1230.0 | 2025-02-20 | |
Enamine | EN300-1852141-0.25g |
2-(piperidin-3-yloxy)quinoxaline |
1421104-39-3 | 95.0% | 0.25g |
$579.0 | 2025-02-20 | |
Enamine | EN300-1852141-1g |
2-(piperidin-3-yloxy)quinoxaline |
1421104-39-3 | 1g |
$628.0 | 2023-09-19 | ||
Enamine | EN300-1852141-5g |
2-(piperidin-3-yloxy)quinoxaline |
1421104-39-3 | 5g |
$1821.0 | 2023-09-19 | ||
Enamine | EN300-1852141-0.1g |
2-(piperidin-3-yloxy)quinoxaline |
1421104-39-3 | 95.0% | 0.1g |
$553.0 | 2025-02-20 | |
Enamine | EN300-1852141-0.5g |
2-(piperidin-3-yloxy)quinoxaline |
1421104-39-3 | 95.0% | 0.5g |
$603.0 | 2025-02-20 | |
Enamine | EN300-1852141-0.05g |
2-(piperidin-3-yloxy)quinoxaline |
1421104-39-3 | 95.0% | 0.05g |
$528.0 | 2025-02-20 | |
Enamine | EN300-1852141-1.0g |
2-(piperidin-3-yloxy)quinoxaline |
1421104-39-3 | 95.0% | 1.0g |
$628.0 | 2025-02-20 | |
Enamine | EN300-1852141-10.0g |
2-(piperidin-3-yloxy)quinoxaline |
1421104-39-3 | 95.0% | 10.0g |
$2701.0 | 2025-02-20 |
2-(Piperidin-3-yloxy)quinoxaline 関連文献
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
2. Caper tea
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
8. Book reviews
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
10. Back matter
2-(Piperidin-3-yloxy)quinoxalineに関する追加情報
Introduction to 2-(Piperidin-3-yloxy)quinoxaline (CAS No. 1421104-39-3)
2-(Piperidin-3-yloxy)quinoxaline, identified by its Chemical Abstracts Service (CAS) number 1421104-39-3, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule has garnered attention due to its structural features and potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The quinoxaline core, combined with a piperidine moiety, presents a unique scaffold that has been explored for its pharmacological properties.
The structure of 2-(Piperidin-3-yloxy)quinoxaline consists of a central quinoxaline ring system linked to a piperidine group through an oxygen atom. This arrangement introduces both rigidity and flexibility, making it a versatile candidate for further chemical modifications. The piperidine ring, known for its ability to enhance bioavailability and metabolic stability, contributes to the compound's overall pharmacokinetic profile. Such structural attributes have made it a subject of interest in the design of small-molecule drugs targeting various biological pathways.
In recent years, there has been growing interest in exploring the pharmacological potential of quinoxaline derivatives. These compounds have shown promise in several therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The oxygenated piperidine moiety in 2-(Piperidin-3-yloxy)quinoxaline may play a crucial role in modulating the compound's interaction with biological targets, thereby influencing its efficacy and selectivity.
One of the most compelling aspects of 2-(Piperidin-3-yloxy)quinoxaline is its potential as a lead compound for drug development. Researchers have utilized computational methods and high-throughput screening to identify derivatives with enhanced pharmacological activity. The presence of both the quinoxaline and piperidine functionalities provides multiple sites for chemical modification, allowing for the optimization of key pharmacophoric elements. This flexibility has enabled the synthesis of analogs with improved binding affinity and reduced toxicity.
Recent studies have highlighted the role of 2-(Piperidin-3-yloxy)quinoxaline in inhibiting specific enzymes and receptors involved in disease pathways. For instance, derivatives of this compound have been investigated for their ability to modulate kinases and other enzymes implicated in cancer progression. The oxygen bridge between the piperidine and quinoxaline rings may facilitate optimal positioning within active sites, enhancing interactions with biological targets. This has led to the discovery of novel inhibitors with promising preclinical results.
The synthesis of 2-(Piperidin-3-yloxy)quinoxaline involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity, which are critical for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the quinoxaline core. Additionally, protecting group strategies have been employed to prevent unwanted side reactions during synthesis.
The pharmacokinetic properties of 2-(Piperidin-3-yloxy)quinoxaline are also of considerable interest. In vitro studies have demonstrated favorable solubility profiles and metabolic stability, suggesting potential for oral administration. Furthermore, preliminary toxicology studies indicate low acute toxicity, making it a promising candidate for further development. These findings are crucial for advancing the compound into clinical trials and ultimately into therapeutic use.
As research continues to uncover new biological targets and disease mechanisms, compounds like 2-(Piperidin-3-yloxy)quinoxaline are likely to play an increasingly important role in drug discovery. The combination of structural versatility and demonstrated pharmacological activity positions this molecule as a valuable asset in medicinal chemistry libraries. Future studies may explore its potential in treating neurological disorders, infectious diseases, or other conditions where targeted inhibition is required.
The development of novel therapeutic agents often relies on innovative approaches to molecular design and synthesis. 2-(Piperidin-3-yloxy)quinoxaline exemplifies how structural modifications can lead to compounds with enhanced biological activity. By leveraging computational modeling and experimental validation, researchers can systematically optimize these molecules for clinical applications. This iterative process is essential for translating laboratory discoveries into effective treatments that improve patient outcomes.
In conclusion,2-(Piperidin-3-yloxy)quinoxaline (CAS No. 1421104-39-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a valuable candidate for further research and development. As our understanding of disease mechanisms evolves, compounds like this will continue to contribute to the discovery of novel therapeutics that address unmet medical needs.
1421104-39-3 (2-(Piperidin-3-yloxy)quinoxaline) Related Products
- 898760-55-9([4-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone)
- 2228118-20-3(methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate)
- 1785765-42-5(4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl ester)
- 914221-86-6(tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate)
- 54299-17-1(1,4-Bis(4-phenoxybenzoyl)benzene)
- 2262395-43-5(5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide)
- 339101-31-4(4-(3-Nitro-2-pyridinyl)aminobutanoic Acid)
- 860649-12-3(Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate)
- 1806260-78-5(2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetic acid)
- 2549038-70-0(3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine)




